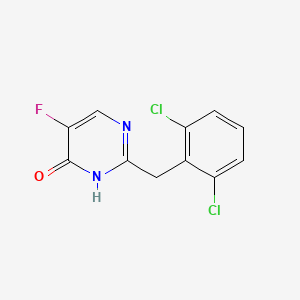
4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro- is a compound with a unique structure that makes it interesting for a variety of scientific fields. The presence of fluorine, two chlorine atoms, and a pyrimidinone backbone give this molecule distinctive properties that can be exploited in several applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,6-dichlorophenyl)methyl)-5-fluoro- involves several steps:
Formation of 2,6-dichlorophenylmethyl Intermediate: : Starting with 2,6-dichlorotoluene, a chloromethylation reaction is carried out.
Introduction of the Pyrimidinone Ring: : The 2,6-dichlorophenylmethyl intermediate is reacted with 5-fluoro-4(1H)-pyrimidinone under suitable conditions to form the final product.
Common Reagents: : Strong bases, solvents like DMF (dimethylformamide).
Reaction Conditions: : Elevated temperatures and controlled pH environments to ensure proper coupling.
Industrial Production Methods
For industrial-scale production:
Catalysts: : Use of specific catalysts to enhance the yield.
Optimization of Reaction Parameters: : Temperature, pressure, and solvent conditions are optimized for large-scale reactions to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Can be reduced to simpler compounds using reducing agents.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms and the pyrimidinone ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reactions: : Various nucleophiles and electrophiles in solvent systems like DMSO or acetonitrile.
Major Products: : Depending on the reagents and conditions, products range from halogen-substituted derivatives to more complex heterocycles.
Scientific Research Applications
Chemistry
As a Building Block: : Used in the synthesis of complex organic molecules.
Catalysis: : As a ligand in catalytic reactions.
Biology
Drug Discovery: : Potential precursor for pharmaceutical compounds due to its unique structure.
Biochemical Studies: : Investigated for its interactions with various biomolecules.
Medicine
Antimicrobial Activity: : Research into its effectiveness against bacterial and fungal strains.
Anticancer Properties: : Potential in inhibiting cancer cell growth through specific molecular pathways.
Industry
Material Science: : Used in the development of polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on its application but typically involves:
Enzyme Inhibition: : Binds to active sites of enzymes, preventing their function.
Interaction with DNA/RNA: : Fluorinated compounds often interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4(1H)-Pyrimidinone, 5-fluoro-: : Similar in structure but with a single chlorine atom.
2,6-Dichlorophenyl-4(1H)-Pyrimidinone: : Lacks the fluorine atom but similar in backbone.
Uniqueness
The presence of both 2,6-dichlorophenylmethyl and 5-fluoro groups distinguishes it from similar compounds, potentially offering unique reactivity and applications, particularly in medicinal chemistry due to enhanced interactions with biological targets.
It's interesting how subtle changes in a molecule's structure can lead to vastly different properties and uses! If you dive into the nitty-gritty details of this compound or any other, you can uncover layers of complexity and potential you may not have expected. How would you use this compound in your research or projects?
Properties
CAS No. |
143328-96-5 |
|---|---|
Molecular Formula |
C11H7Cl2FN2O |
Molecular Weight |
273.09 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-7-2-1-3-8(13)6(7)4-10-15-5-9(14)11(17)16-10/h1-3,5H,4H2,(H,15,16,17) |
InChI Key |
GVEXQWHKWBKDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC=C(C(=O)N2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















